molecular formula C13H17N3 B11888901 6-Quinoxalinamine, N,N,2,3,5-pentamethyl- CAS No. 161697-04-7

6-Quinoxalinamine, N,N,2,3,5-pentamethyl-

Cat. No.: B11888901
CAS No.: 161697-04-7
M. Wt: 215.29 g/mol
InChI Key: WHYXKCAJZXMKCC-UHFFFAOYSA-N
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Description

N,N,2,3,5-pentamethylquinoxalin-6-amine is a heterocyclic aromatic amine with the molecular formula C₁₃H₁₇N₃. It is characterized by a quinoxaline core substituted with five methyl groups and an amine group. This compound is primarily used in research settings and has various applications in chemistry and related fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2,3,5-pentamethylquinoxalin-6-amine typically involves the reaction of appropriate quinoxaline derivatives with methylating agents under controlled conditions. One common method includes the methylation of quinoxaline derivatives using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N,2,3,5-pentamethylquinoxalin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, reduced amines, and various substituted quinoxaline derivatives .

Scientific Research Applications

N,N,2,3,5-pentamethylquinoxalin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,2,3,5-pentamethylquinoxalin-6-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved often include oxidative and reductive processes, as well as nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylquinoxalin-6-amine
  • 2,3-dimethylquinoxalin-6-amine
  • N,N,2,3-tetramethylquinoxalin-6-amine

Uniqueness

N,N,2,3,5-pentamethylquinoxalin-6-amine is unique due to its high degree of methylation, which imparts distinct chemical properties such as increased lipophilicity and altered electronic characteristics. These properties make it particularly useful in specific research applications where other similar compounds may not be as effective .

Properties

CAS No.

161697-04-7

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

N,N,2,3,5-pentamethylquinoxalin-6-amine

InChI

InChI=1S/C13H17N3/c1-8-12(16(4)5)7-6-11-13(8)15-10(3)9(2)14-11/h6-7H,1-5H3

InChI Key

WHYXKCAJZXMKCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC(=C(N=C12)C)C)N(C)C

Origin of Product

United States

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